N'-(2-fluorophenyl)-N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide
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Overview
Description
N’-(2-fluorophenyl)-N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide is a complex organic compound that features a unique combination of fluorinated phenyl groups and a triazolo-thiazole moiety. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and unique structural properties.
Mechanism of Action
Target of action
1,2,4-Triazoles and thiazoles can interact with a variety of biological targets. For example, some triazoles are known to inhibit the cytochrome P450-dependent lanosterol 14α-demethylase (CYP51), which affects the sterol biosynthesis of fungal cell membranes .
Mode of action
The mode of action of these compounds often involves binding to their target proteins and disrupting their normal function. For instance, triazole antifungals inhibit the enzyme CYP51, disrupting the synthesis of ergosterol, a key component of fungal cell membranes .
Biochemical pathways
The inhibition of CYP51 by triazoles leads to a decrease in ergosterol synthesis and an accumulation of 14α-methyl sterols, which can disrupt membrane structure and function, and inhibit fungal growth .
Pharmacokinetics
The ADME properties of these compounds can vary widely depending on their specific structures. Some triazoles are known to have good oral bioavailability and low toxicity .
Result of action
The ultimate result of the action of these compounds is often the inhibition of growth of the target organisms, such as fungi in the case of triazole antifungals .
Action environment
The action, efficacy, and stability of these compounds can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. For example, the efficacy of fungicides can be reduced by environmental pollution and increased drug resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-fluorophenyl)-N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide typically involves multiple steps:
Formation of the Triazolo-Thiazole Core: The triazolo-thiazole core can be synthesized by reacting 2-fluorobenzoyl chloride with hydrazine hydrate to form a hydrazide intermediate.
Attachment of the Fluorophenyl Groups: The fluorophenyl groups are introduced through nucleophilic substitution reactions.
Formation of the Ethanediamide Linker: The final step involves the coupling of the triazolo-thiazole core with an ethanediamide linker.
Industrial Production Methods
Industrial production of N’-(2-fluorophenyl)-N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K₂CO₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
N’-(2-fluorophenyl)-N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Studies: It is used in studies to understand the interaction of fluorinated compounds with biological membranes and proteins.
Material Science: The unique structural properties of the compound make it a candidate for the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
N’-(2-fluorophenyl)-N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
N’-(2-chlorophenyl)-N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide: Similar structure but with a chlorophenyl group at a different position.
Uniqueness
The presence of two fluorophenyl groups and the triazolo-thiazole core makes N’-(2-fluorophenyl)-N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide unique. This combination imparts distinct electronic and steric properties, enhancing its potential biological activity and making it a valuable compound for various research applications.
Properties
IUPAC Name |
N'-(2-fluorophenyl)-N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2N5O2S/c21-13-7-5-12(6-8-13)17-25-20-27(26-17)14(11-30-20)9-10-23-18(28)19(29)24-16-4-2-1-3-15(16)22/h1-8,11H,9-10H2,(H,23,28)(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSIJHKAHNPTIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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